molecular formula C9H12ClNO2 B13054564 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

Cat. No.: B13054564
M. Wt: 201.65 g/mol
InChI Key: MGTSXNZQVVWGJU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom may result in various substituted phenols.

Scientific Research Applications

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorophenol moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol include other chlorophenols and amino alcohols. Examples include:

  • 2-Chlorophenol
  • 3-Amino-1-propanol
  • 4-Chlorophenol

Uniqueness

What sets this compound apart is the combination of functional groups in its structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c10-9-6(7(11)4-5-12)2-1-3-8(9)13/h1-3,7,12-13H,4-5,11H2/t7-/m1/s1

InChI Key

MGTSXNZQVVWGJU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.